molecular formula C12H19F2NO4 B13467523 1-[(Tert-butoxy)carbonyl]-3-(2,2-difluoroethyl)pyrrolidine-3-carboxylic acid

1-[(Tert-butoxy)carbonyl]-3-(2,2-difluoroethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13467523
M. Wt: 279.28 g/mol
InChI Key: PWXGZINMOYOGEO-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-3-(2,2-difluoroethyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Tert-butoxy)carbonyl]-3-(2,2-difluoroethyl)pyrrolidine-3-carboxylic acid typically involves multiple stepsThe carboxylic acid functionality is then introduced via oxidation or hydrolysis reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-3-(2,2-difluoroethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-3-(2,2-difluoroethyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[(Tert-butoxy)carbonyl]-3-(2,2-difluoroethyl)pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The difluoroethyl group can participate in hydrogen bonding and other non-covalent interactions, while the carboxylic acid group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Tert-butoxy)carbonyl]-3-(2,2-difluoroethyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the difluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are desirable .

Properties

Molecular Formula

C12H19F2NO4

Molecular Weight

279.28 g/mol

IUPAC Name

3-(2,2-difluoroethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-5-4-12(7-15,9(16)17)6-8(13)14/h8H,4-7H2,1-3H3,(H,16,17)

InChI Key

PWXGZINMOYOGEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CC(F)F)C(=O)O

Origin of Product

United States

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